N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C29H29N5O3 and its molecular weight is 495.583. The purity is usually 95%.
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Scientific Research Applications
Anion Coordination and Molecular Structure
Research on amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has shown varied spatial orientations impacting anion coordination. These compounds exhibit unique geometries and assembly through weak interactions, forming structures with potential implications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).
Histamine H4 Receptor Inverse Agonists
Compounds with quinazoline-containing structures have been identified as potent histamine H4 receptor (H4R) inverse agonists. These findings suggest their utility in designing dual-action H1R/H4R ligands with potential therapeutic benefits for conditions such as inflammation (Smits et al., 2008).
Crystallographic Studies on Quinoline Derivatives
Structural studies on quinoline derivatives have provided detailed insights into their molecular configurations. These studies are crucial for understanding the interaction mechanisms and designing compounds with desired properties (Karmakar et al., 2009).
Antimalarial and Antimicrobial Applications
Research into quinoxaline derivatives has demonstrated significant antimicrobial and antiprotozoal activities, suggesting the potential of these compounds in treating infectious diseases. The structural flexibility and functional group modifications play a crucial role in enhancing their biological efficacy (Patel et al., 2017).
Inotropic Activity and Cardiovascular Research
Studies on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have highlighted their positive inotropic activity, indicating potential applications in developing cardiovascular therapies (Zhang et al., 2008).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-21(35)30-23-11-13-24(14-12-23)31-28(36)20-37-26-9-5-6-22-10-15-27(32-29(22)26)34-18-16-33(17-19-34)25-7-3-2-4-8-25/h2-15H,16-20H2,1H3,(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMYFANSJWIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.